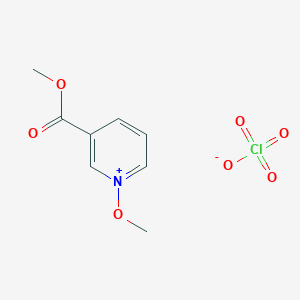

![molecular formula C23H23N5O4 B2758028 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide CAS No. 1171482-16-8](/img/structure/B2758028.png)

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridazin-3(2H)-ones are a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The structure of pyridazin-3(2H)-ones allows for easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .Chemical Reactions Analysis

The chemical reactions involving pyridazin-3(2H)-ones are diverse due to the easy functionalization of various ring positions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridazin-3(2H)-ones can vary widely depending on the specific substitutions on the ring .Scientific Research Applications

Medicinal Chemistry

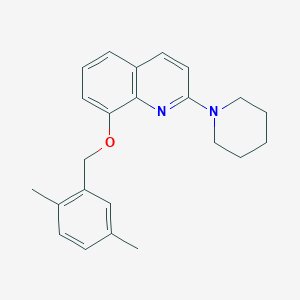

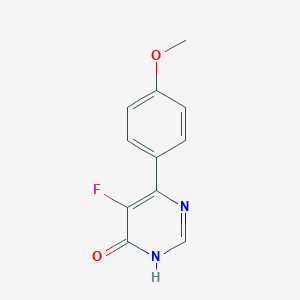

The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds with potential medicinal properties. Specifically, these heterocycles have been investigated for their c-Met inhibition . For instance, the clinical candidate Savolitinib (Figure 2, Structure A) contains substructures similar to those found in our compound of interest . Understanding their inhibitory effects on protein kinases like c-Met can contribute to drug development.

!Figure 2

GABA A Modulation

Structures containing the heterocyclic nuclei present in our compound have also demonstrated GABA A allosteric modulating activity (Figure 2, Structure B) . This finding suggests potential applications in neurological research and drug design.

Polymer Design

Researchers have incorporated these heterocycles into polymers for use in solar cells (Figure 2, Structure C) . Their unique properties may enhance energy conversion efficiency and contribute to sustainable energy solutions.

BACE-1 Inhibition

Finally, some derivatives have demonstrated β-secretase 1 (BACE-1) inhibition (Figure 2, Structure D) . BACE-1 plays a crucial role in Alzheimer’s disease, making this application particularly relevant for neurodegenerative research.

Future Directions

properties

IUPAC Name |

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-32-21-10-3-2-9-19(21)20-11-12-22(26-25-20)27-13-5-6-16(15-27)23(29)24-17-7-4-8-18(14-17)28(30)31/h2-4,7-12,14,16H,5-6,13,15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIWHWHSGJQQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2757945.png)

![2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B2757946.png)

![2-(2-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2757951.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2757962.png)